ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
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Overview
Description
This compound belongs to the class of pyridopyrimidine derivatives, which have shown therapeutic interest and have been approved for use as therapeutics . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, one method involves the treatment of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride . Another method involves the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine .Chemical Reactions Analysis
The reactions of similar compounds have been monitored by thin layer chromatography . For instance, the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride gives the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated using various methods. For instance, the preclinical drug metabolism and pharmacokinetics (DMPK) properties of a similar compound demonstrated good properties .Scientific Research Applications
Antimicrobial and Anticancer Potential
Pyrazole Derivatives as Antimicrobial and Anticancer Agents : Research has shown that pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibit significant antimicrobial activity and higher anticancer activity compared to the reference drug doxorubicin in certain compounds. This highlights their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Pyrazolopyrimidines as Anticancer and Anti-5-Lipoxygenase Agents : A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating cytotoxic activity against certain cancer cell lines and inhibitory effects on 5-lipoxygenase. This indicates their potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Novel Ethyl Pyrazolo[4,3-d]pyrimidin Derivatives : Another study involved the synthesis of novel ethyl pyrazolo[4,3-d]pyrimidin derivatives, which displayed promising antitumor activity against a human breast adenocarcinoma cell line. This suggests their usefulness in developing new anticancer drugs (El-Morsy, El-Sayed, & Abulkhair, 2017).
Enzymatic Activity
- Enhancement of Enzymatic Activity : Some pyrazolopyrimidinyl keto-esters and their derivatives have shown potent effects on increasing the reactivity of certain enzymes, which could be significant in enzyme-based applications (Abd & Awas, 2008).
Mechanism of Action
Pyridopyrimidines are used on several therapeutic targets. The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Future Directions
The future directions of research on pyridopyrimidines involve the design of new selective, effective, and safe anticancer agents . For instance, compound VIb, a morpholine-based thieno[2,3-d]pyrimidine derivative, could be optimized to serve as a new chemical entity for discovering new anticancer agents .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4/c1-2-32-22(31)14-3-7-16(8-4-14)26-19(29)12-27-13-24-20-18(21(27)30)11-25-28(20)17-9-5-15(23)6-10-17/h3-11,13H,2,12H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGJVRWQALCLAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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